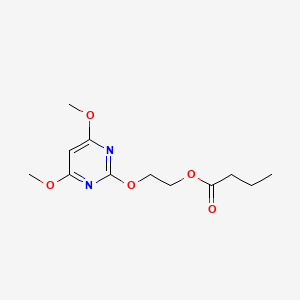
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)ethyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)ethyl butyrate is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a pyrimidine ring substituted with methoxy groups at positions 4 and 6, and an ethyl butyrate moiety attached via an oxy linkage at position 2
Vorbereitungsmethoden
The synthesis of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)ethyl butyrate typically involves the reaction of 4,6-dimethoxypyrimidine with ethyl butyrate in the presence of a suitable base. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like cesium carbonate (Cs2CO3) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Analyse Chemischer Reaktionen
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)ethyl butyrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)ethyl butyrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)ethyl butyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)ethyl butyrate include:
Bispyribac: A pyrimidine derivative used as a herbicide.
Pyribenzoxim: Another pyrimidine-based herbicide.
Methyl 2-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)sulfamoylbenzoate: A compound with similar structural features used in environmental studies. The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl butyrate moiety, which imparts distinct chemical and biological properties.
Biologische Aktivität
Overview
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)ethyl butyrate is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and other relevant pharmacological effects.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H17N3O4
- Molecular Weight : 257.28 g/mol
Antimicrobial Properties
Studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Anticancer Activity
Research has shown that this compound may also possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT116). The compound appears to induce apoptosis through the activation of caspase pathways.
Case Study: MCF-7 Cell Line
A study evaluating the effects of this compound on MCF-7 cells revealed:
- IC50 Value : 25 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis was confirmed via flow cytometry and Western blot analysis showing increased levels of cleaved caspases.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within microbial and cancerous cells. The compound likely binds to DNA or proteins involved in critical metabolic processes, leading to cellular dysfunction.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with a moderate half-life, making it a potential candidate for further development in therapeutic applications.
Eigenschaften
Molekularformel |
C12H18N2O5 |
|---|---|
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
2-(4,6-dimethoxypyrimidin-2-yl)oxyethyl butanoate |
InChI |
InChI=1S/C12H18N2O5/c1-4-5-11(15)18-6-7-19-12-13-9(16-2)8-10(14-12)17-3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
MBZSAWFYOASVHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCCOC1=NC(=CC(=N1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















